![molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4](/img/structure/B2972338.png)
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group
Wirkmechanismus
Target of Action
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline and its derivatives have been characterized with respect to a broad range of biological properties . They have been studied as ligands of 5-HT 3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
For instance, as an inhibitor, it can prevent the activity of certain enzymes or proteins, thereby altering the biochemical processes in which these targets are involved .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its interaction with multiple targets. For example, by inhibiting protein kinases such as CK2 and AKT, it can affect signal transduction pathways within cells . Similarly, its interaction with enzymes like FAAH and MAGL can influence lipid signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For instance, it has been shown to possess analgesic, antileukemic, and tuberculostatic activity . These effects are likely the result of its interaction with its various targets and the subsequent changes in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium in the presence of an ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and pyrroloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives, dihydropyrroloquinoxalines, and substituted pyrroloquinoxalines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and optical devices.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives:
Pyrrolo[1,2-a]quinoxaline: The parent compound without the dichlorophenoxy substitution.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different biological activities.
Pyrrolo[3,4-b]quinoxaline: Another isomer with unique properties and applications.
Biologische Aktivität
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. It is characterized by a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of oncology and neuropharmacology.
Targets and Pathways
The biological activity of this compound is mediated through its interaction with several key biological targets:
- 5-HT3 Receptors : These receptors are involved in neurotransmission and play a role in anxiety and depression.
- Protein Kinases : It inhibits human protein kinase CK2 and AKT kinase, which are critical in cell signaling pathways.
- Enzymes : The compound also affects enzymes such as RAD51 (involved in DNA repair), FAAH (fatty acid amide hydrolase), and MAGL (monoacylglycerol lipase).
- Protein Tyrosine Phosphatase 1B : This target is implicated in insulin signaling and glucose homeostasis.
Biological Effects
The inhibition of these targets leads to various biochemical effects, including:
- Analgesic Properties : The compound exhibits pain-relieving effects.
- Antileukemic Activity : It shows potential in treating leukemia by inducing apoptosis in cancer cells.
- Tuberculostatic Activity : Demonstrated efficacy against Mycobacterium tuberculosis.
Case Studies
-
Cytotoxicity Against Leukemia Cells :
A study evaluated the cytotoxic effects of related pyrrolo[1,2-a]quinoxaline derivatives on human leukemia cell lines K562, HL60, and U937. The IC50 values for these compounds ranged from 3.5 to 15 µM, indicating significant antiproliferative activity compared to standard treatments . -
Sirt6 Activation :
Another research highlighted that novel derivatives based on this compound showed selective activation of Sirt6 with low cytotoxicity, suggesting potential applications in metabolic disorders .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds. Below is a summary table comparing its properties with similar derivatives:
Compound Name | Target Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antileukemic | 3.5 - 15 | Effective against K562, HL60 |
Pyrrolo[1,2-a]quinoxaline | General cytotoxicity | Varies | Parent compound without substitutions |
Pyrrolo[2,3-b]quinoxaline | Anticancer | Varies | Structural isomer with different activities |
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. One common method includes the cyclization of functionalized pyrroles and quinoxalines under specific reaction conditions.
Reaction Conditions
- Oxidation : Utilizes agents like potassium permanganate.
- Reduction : Employs sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Involves nucleophiles such as amines or thiols.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKARDEFINAIPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.